Product packaging for 3-Ethylheptan-1-ol(Cat. No.:CAS No. 3525-25-5)

3-Ethylheptan-1-ol

Cat. No.: B1606070
CAS No.: 3525-25-5
M. Wt: 144.25 g/mol
InChI Key: VRZRVMXNGMZLDB-UHFFFAOYSA-N
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Description

3-Ethylheptan-1-ol, registered under CAS Number 3525-25-5, is a saturated monohydric alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol . This compound is characterized by a density of approximately 0.824 g/cm³ and a boiling point of 196.6°C at 760 mmHg . Its flash point is 79.5°C, and it has an estimated vapor pressure of 0.102 mmHg at 25°C . Researchers value this alcohol for its role in synthetic organic chemistry, where it has been used in studies exploring asymmetric synthesis , carbometalation reactions , and as a building block in the synthesis of chiral non-racemic carboxylic acids and alcohols . The compound is commercially available for R&D and commercial purposes, with suppliers offering packaging from milligram to gram quantities . This product is intended for research use only in a laboratory setting and is not meant for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B1606070 3-Ethylheptan-1-ol CAS No. 3525-25-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3525-25-5

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3-ethylheptan-1-ol

InChI

InChI=1S/C9H20O/c1-3-5-6-9(4-2)7-8-10/h9-10H,3-8H2,1-2H3

InChI Key

VRZRVMXNGMZLDB-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCO

Canonical SMILES

CCCCC(CC)CCO

Other CAS No.

3525-25-5

Origin of Product

United States

Synthetic Methodologies and Precursor Pathways for 3 Ethylheptan 1 Ol

Established Laboratory-Scale Synthesis Routes

In a laboratory setting, the synthesis of 3-Ethylheptan-1-ol is typically focused on achieving high purity and specific stereochemistry, often employing well-established organometallic and reduction reactions.

Alkylation Reactions Utilizing Grignard Reagents

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, and it provides a viable route to this compound. thieme-connect.delibretexts.org This method generally involves the nucleophilic attack of a Grignard reagent on a carbonyl compound or an epoxide. libretexts.orgscribd.com

One potential pathway involves the reaction of a pentylmagnesium halide (e.g., pentylmagnesium bromide) with propylene (B89431) oxide. The nucleophilic pentyl group attacks one of the electrophilic carbons of the epoxide ring, leading to a ring-opening reaction. Subsequent acidic workup protonates the resulting alkoxide to yield the target alcohol.

Alternatively, the reaction between an ethylmagnesium halide (e.g., ethylmagnesium bromide) and heptanal (B48729) can be employed. The ethyl Grignard reagent adds to the carbonyl carbon of heptanal, forming an intermediate magnesium alkoxide, which upon hydrolysis, gives 3-heptanol, a secondary alcohol. To obtain the primary alcohol this compound, a different strategy is required, such as the reaction of a suitable Grignard reagent with an appropriate epoxide or a protected hydroxyaldehyde. A more direct Grignard approach to a primary alcohol involves reacting the Grignard reagent with formaldehyde. libretexts.org

Precursor 1 Precursor 2 Key Reagents Product Reference
Pentylmagnesium bromidePropylene oxideDiethyl ether (solvent), H₃O⁺ (workup)This compound libretexts.orgscribd.com
Ethylmagnesium bromideHeptanalDiethyl ether (solvent), H₃O⁺ (workup)3-Heptanol libretexts.org

Reduction of Carbonyl Compounds and Derivatives

The reduction of carbonyl compounds is a fundamental transformation in organic chemistry and a straightforward method for the preparation of alcohols. Primary alcohols are readily synthesized by the reduction of corresponding aldehydes or carboxylic acids and their derivatives. abuad.edu.ng

The direct precursor for the synthesis of this compound via this route is 3-ethylheptanal. nih.gov This aldehyde can be reduced using a variety of reducing agents. Common laboratory-scale reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in alcoholic solvents, while the more reactive lithium aluminum hydride is typically used in ethereal solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup.

Alternatively, the corresponding carboxylic acid, 3-ethylheptanoic acid, or its esters can be reduced to this compound. This transformation typically requires a powerful reducing agent like LiAlH₄. nih.govmdpi.com

Precursor Reducing Agent Solvent Product Reference
3-EthylheptanalSodium Borohydride (NaBH₄)Methanol/Ethanol (B145695)This compound abuad.edu.ng
3-EthylheptanalLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFThis compound abuad.edu.ng
3-Ethylheptanoic acidLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFThis compound nih.gov

Hydration of Alkene Precursors

The hydration of alkenes offers another pathway to alcohols. For the synthesis of this compound, an anti-Markovnikov addition of water across a double bond is required. The hydroboration-oxidation reaction is the classic method for achieving this outcome. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

The alkene precursor for this synthesis is 3-ethylhept-1-ene. This substrate is first treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diborane (B8814927) (B₂H₆). masterorganicchemistry.comlibretexts.org The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon in a syn-fashion. wikipedia.orglibretexts.org The resulting trialkylborane intermediate is then oxidized in a subsequent step using hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH), to yield the desired primary alcohol, this compound. masterorganicchemistry.comlibretexts.org

Precursor Key Reagents Intermediate Product Reference
3-Ethylhept-1-ene1. BH₃·THF 2. H₂O₂, NaOHTri(3-ethylheptyl)boraneThis compound masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

Industrial Scale Production Approaches

On an industrial scale, the synthesis of this compound and other higher alcohols prioritizes cost-effectiveness, catalyst efficiency, and the use of readily available feedstocks. The Guerbet reaction and hydroformylation-reduction sequences are prominent methods. cymitquimica.comontosight.ai

Guerbet Reaction Principles and Adaptations for Higher Alcohols

The Guerbet reaction, discovered by Marcel Guerbet, is a self-condensation of primary alcohols at high temperatures to produce branched, higher molecular weight alcohols. wikipedia.orggoogle.com The reaction typically requires a catalyst system that possesses both hydrogenation and dehydrogenation functionalities, as well as a basic component. google.comgoogle.com

While a direct self-condensation to this compound is not feasible, a mixed Guerbet reaction using a combination of shorter-chain alcohols can produce a mixture of C9 alcohols, including isomers of this compound. For instance, a patented process describes the reaction of 1-butanol (B46404) (C₄) and 1-pentanol (B3423595) (C₅) to yield a mixture of C8, C9, and C10 alcohols, including 2-ethyl-1-heptanol and 2-propyl-1-hexanol, both of which are isomers of this compound. google.com The reaction proceeds through a series of steps: dehydrogenation of the alcohols to aldehydes, aldol (B89426) condensation between the aldehydes, dehydration of the aldol adduct, and finally, hydrogenation of the resulting unsaturated aldehyde to the saturated alcohol. wikipedia.org

Reactant 1 Reactant 2 Catalyst System Key Products (Isomers of this compound) Reference
1-Butanol1-PentanolMetal catalyst (e.g., Pd, Ni), Base (e.g., KOH)2-Ethyl-1-heptanol, 2-Propyl-1-hexanol google.com

Hydroformylation-Reduction Sequences in Industrial Synthesis

Hydroformylation, also known as the oxo process, is a major industrial route for the production of aldehydes from alkenes. thieme-connect.denih.gov This process involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically cobalt or rhodium-based. nih.govu-tokyo.ac.jp The resulting aldehydes can then be hydrogenated in a subsequent step to produce alcohols. nih.gov

For the production of this compound, a C8 alkene feedstock would be required. The hydroformylation of a mixture of octene isomers would lead to a mixture of C9 aldehydes, including 2-ethylheptanal. researchgate.net Subsequent hydrogenation of this aldehyde mixture would yield the corresponding C9 alcohols, including 2-ethyl-heptan-1-ol. researchgate.net The regioselectivity of the hydroformylation step (i.e., the ratio of linear to branched aldehydes) can be controlled by the choice of catalyst and reaction conditions. u-tokyo.ac.jp

Feedstock Step 1: Reaction Step 1: Key Reagents Step 2: Reaction Step 2: Key Reagents Product Reference
Octene IsomersHydroformylationSynthesis Gas (CO/H₂), Rhodium or Cobalt CatalystHydrogenationH₂, Hydrogenation Catalyst (e.g., Ni, Pd)2-Ethyl-heptan-1-ol and other C9 alcohols researchgate.net

Derivatization Strategies for Functional Group Transformation of this compound

The hydroxyl group of this compound provides a reactive site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies are fundamental in expanding the utility of this alcohol in various chemical applications.

Esterification Reactions and Resulting Product Profiles

Esterification is a common derivatization reaction for alcohols, and this compound readily undergoes this transformation to form esters. These reactions are typically catalyzed by acids and are reversible.

One of the most straightforward methods is the Fischer esterification , which involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). youtube.combrainly.comchegg.com For instance, the reaction with acetic acid yields 3-ethylheptyl acetate. To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. The reaction of the analogous 2-ethylhexan-1-ol (B42007) with acetic acid has been studied, providing insights into reaction kinetics and conditions. tandfonline.comresearchgate.net

ReactantReagentCatalystProductReference(s)
This compoundAcetic acidSulfuric acid (H₂SO₄)3-Ethylheptyl acetate youtube.com
2-Ethylhexan-1-olAcetic acidAmberlyst-152-Ethylhexyl acetate tandfonline.comresearchgate.net

The resulting esters, such as 3-ethylheptyl acetate, often possess distinct fragrances and are used in the flavor and fragrance industry. wikipedia.org

Oxidation Pathways to Corresponding Carbonyl Derivatives

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

To obtain the corresponding aldehyde, 3-ethylheptanal , a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this selective oxidation. The reaction is typically carried out in a non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂).

For the synthesis of the corresponding carboxylic acid, 3-ethylheptanoic acid , a strong oxidizing agent is employed. The Jones oxidation , using a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic method for this transformation. wikipedia.org This powerful oxidizing agent ensures the complete conversion of the primary alcohol to the carboxylic acid.

ReactantOxidizing AgentProductReference(s)
This compoundPyridinium chlorochromate (PCC)3-Ethylheptanal
This compoundChromium trioxide (CrO₃) in H₂SO₄/acetone (Jones reagent)3-Ethylheptanoic acid wikipedia.org

Other Selective Functionalizations

Beyond esterification and oxidation, the hydroxyl group of this compound can be transformed into other functional groups, such as halides and ethers.

The conversion of this compound to an alkyl halide , such as 3-ethylheptyl bromide, can be achieved using reagents like phosphorus tribromide (PBr₃). This reaction proceeds via an Sɴ2 mechanism and is an effective way to introduce a good leaving group, which can then be used in further synthetic steps.

The formation of ethers from this compound can be accomplished through the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.comlibretexts.org This method involves two steps: first, the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide in an Sɴ2 reaction to form the ether. For example, reacting the sodium salt of this compound with methyl iodide would yield 1-methoxy-3-ethylheptane. The success of this reaction is highly dependent on the steric hindrance of the reactants, with primary alkyl halides being the preferred electrophiles. masterorganicchemistry.com

ReactantReagent(s)ProductReference(s)
This compoundPhosphorus tribromide (PBr₃)3-Ethylheptyl bromide
This compound1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I)1-Methoxy-3-ethylheptane wikipedia.orgmasterorganicchemistry.comlibretexts.org

Chemical Reactivity and Mechanistic Investigations of 3 Ethylheptan 1 Ol

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving 3-Ethylheptan-1-ol are influenced by factors such as temperature, catalyst type, and reactant concentrations. For instance, in esterification reactions, the rate generally increases with temperature. researchgate.netredalyc.org

Thermodynamic data for reactions involving this compound is crucial for understanding reaction feasibility and equilibrium positions. The boiling point of this compound is approximately 184-186°C. ontosight.ai

Table 1: Thermodynamic and Kinetic Parameters for Selected Reactions

Reaction Type Catalyst Temperature (°C) Key Findings
Esterification with Acrylic Acid Amberlyst 70 (ion exchange resin) 80-120 The reaction is endothermic, with the equilibrium constant increasing with temperature. researchgate.netscribd.com

This table is interactive. Click on the headers to sort the data.

Stereochemical Aspects of Reactions Involving this compound

The presence of a chiral center at the third carbon atom in this compound introduces stereochemical considerations into its reactions. Reactions at or adjacent to this chiral center can proceed with varying degrees of stereoselectivity, leading to the formation of diastereomers or enantiomers.

For example, in the trichloromethylation of 2-ethylhexanal (B89479) (a precursor to this compound), the addition of the CCl3 carbanion to the aldehyde can result in the formation of two diastereomers of 1,1,1-trichloro-3-ethylheptan-2-ol. acs.org The ratio of these diastereomers can be influenced by the reaction conditions.

The hydroboration-oxidation of alkenes is a common method for synthesizing alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. While specific studies on the hydroboration-oxidation to form this compound are not detailed in the provided results, the general principles suggest that the stereochemistry of the starting alkene would dictate the stereochemistry of the resulting alcohol. pearson.com

Catalytic Transformations Utilizing this compound

Catalysis plays a pivotal role in the efficient and selective transformation of this compound. Both homogeneous and heterogeneous catalysts are employed, each offering distinct advantages.

Homogeneous catalysts, which are in the same phase as the reactants, are often used for reactions involving this compound due to their high activity and selectivity under mild conditions.

Guerbet Reaction: Ruthenium-pincer complexes have been effectively used as homogeneous catalysts for the Guerbet condensation of alcohols, including the self-condensation of butan-1-ol to produce 2-ethylhexan-1-ol (B42007), a structurally similar alcohol. thieme-connect.com This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, followed by aldol (B89426) condensation and subsequent reduction. thieme-connect.com

Esterification: Acids such as sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts for the esterification of alcohols like 2-ethylhexan-1-ol with carboxylic acids. researchgate.netscispace.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Table 2: Examples of Homogeneous Catalysis with this compound Analogs

Reaction Catalyst Substrate Product Yield (%)
Guerbet Reaction Ru-SNS pincer complex Butan-1-ol 2-Ethylhexan-1-ol 75

This table is interactive. Users can sort the data by clicking on the table headers.

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability.

Esterification: Ion-exchange resins, such as Amberlyst 70, have been successfully employed as heterogeneous catalysts for the esterification of 2-ethylhexan-1-ol with acrylic acid. researchgate.netscribd.com These solid acid catalysts provide active sites for the reaction to occur.

Glycerol Etherification: While not directly involving this compound, studies on the reaction of glycidol (B123203) with more hindered alcohols like 2-ethylhexan-1-ol in the presence of heterogeneous acid catalysts (e.g., Nafion NR50) provide insights into the reactivity of branched alcohols in etherification reactions. csic.es

Table 3: Examples of Heterogeneous Catalysis

Reaction Catalyst Substrate Key Finding
Esterification Amberlyst 70 2-Ethylhexan-1-ol & Acrylic Acid Amberlyst 70 showed superior performance among several commercial resin catalysts. scribd.com

This table is interactive. Click on the headers to sort the data.

Elucidation of Reaction Mechanisms for Key Chemical Transformations

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting product outcomes.

Guerbet Reaction: The mechanism of the Ru-catalyzed Guerbet reaction is proposed to proceed via a "borrowing hydrogen" pathway. thieme-connect.com The steps involve:

Dehydrogenation of the alcohol to an aldehyde by the ruthenium catalyst.

Base-catalyzed aldol condensation of two aldehyde molecules.

Dehydration of the aldol adduct to form an α,β-unsaturated aldehyde.

Hydrogenation of the unsaturated aldehyde back to the longer-chain alcohol by the ruthenium hydride species formed in the initial step. thieme-connect.com Control experiments have confirmed the role of the base in the condensation step. thieme-connect.com

Esterification (Acid-Catalyzed): The mechanism for the acid-catalyzed esterification of this compound with a carboxylic acid involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the hydroxyl group of this compound on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Trichloromethylation of Aldehydes: The reaction of an aldehyde with sodium trichloroacetate (B1195264) (NaTCA) to form a trichloromethyl carbinol is believed to proceed through the decarboxylation of NaTCA to generate the trichloromethyl carbanion (CCl3-). acs.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated to give the final product. acs.org

Advanced Analytical Characterization Techniques for 3 Ethylheptan 1 Ol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 3-Ethylheptan-1-ol. By interacting with the molecule using different forms of electromagnetic radiation, these methods provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each carbon and hydrogen atom.

¹H NMR provides data on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling. For this compound, one would expect a complex spectrum with overlapping signals, particularly in the aliphatic region.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), coupling between adjacent carbon atoms is not observed, resulting in a spectrum where each unique carbon atom typically appears as a single line. compoundchem.com This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms. The chemical shifts are indicative of the type of carbon (e.g., CH₃, CH₂, CH, C-O). compoundchem.com

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary based on the solvent and experimental conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
C1 (-CH₂OH)~3.6~63-65Triplet (t)
C2 (-CH₂)~1.4-1.5~35-37Multiplet (m)
C3 (-CH)~1.3-1.4~40-42Multiplet (m)
C4 (-CH₂)~1.2-1.3~29-31Multiplet (m)
C5 (-CH₂)~1.2-1.3~23-25Multiplet (m)
C6 (-CH₂)~1.2-1.3~32-34Multiplet (m)
C7 (-CH₃)~0.9~14Triplet (t)
Ethyl CH₂~1.3-1.4~26-28Multiplet (m)
Ethyl CH₃~0.9~11-12Triplet (t)
-OHVariable (typically ~1-3)-Singlet (s), broad

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, the key functional groups are the hydroxyl (-OH) group and the alkane (C-H and C-C) backbone. The IR spectrum is expected to show a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group. docbrown.info Sharp bands corresponding to C-H stretching vibrations of the alkyl chain will also be prominent. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, arising from C-O and C-C stretching and various bending vibrations. docbrown.info

Table of Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Alcohol (-OH)O-H Stretch3200 - 3600Strong, Broad
Alkane (sp³ C-H)C-H Stretch2850 - 2960Strong, Sharp
Alkyl (CH₂, CH₃)C-H Bend1370 - 1470Medium
Primary AlcoholC-O Stretch1050 - 1075Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₉H₂₀O), the exact mass can be calculated and compared to the experimentally measured value for unambiguous molecular formula confirmation. nih.gov

The calculated exact mass of this compound is 144.151415 Da. nih.gov HRMS can confirm this value to within a few parts per million (ppm).

In addition to providing the molecular ion peak [M]⁺, mass spectrometry also produces a fragmentation pattern as the molecular ion breaks down into smaller, charged fragments. This pattern is characteristic of the molecule's structure. For primary alcohols like this compound, common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, which would result in a prominent ion at m/z 31 ([CH₂OH]⁺).

Loss of water: Dehydration of the molecular ion, leading to a peak at m/z 126 ([M-18]⁺).

Loss of an alkyl radical: Cleavage of bonds along the carbon chain.

It is noted in some research that for smaller molecules with a molecular weight under 200 Da, the molecular ion peak may not always be successfully captured, necessitating reliance on other characterization methods like NMR and IR in conjunction with GC-MS. rsc.org

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are used to separate the components of a mixture. For a volatile compound like this compound, gas chromatography is the method of choice, often used for both qualitative and quantitative analysis.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, MS)

Gas Chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase (a high-boiling point liquid coated on a solid support within a column) and a mobile phase (an inert gas, such as helium). The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under a specific set of analytical conditions.

A study focused on determining 2-ethylhexan-1-ol (B42007), an isomer of this compound, in workplace air utilized a gas chromatograph with a flame ionization detector (FID) and a Stabilwax capillary column (60 m × 0.32 mm, 0.5 µm). docbrown.info For the analysis of volatile compounds in complex matrices, a polar column such as one with a polyethylene (B3416737) glycol (WAX) stationary phase is often employed. jmb.or.kr

Flame Ionization Detector (FID): This detector is sensitive to compounds that can be ionized in a hydrogen-air flame, making it ideal for quantifying hydrocarbons like this compound. It offers high sensitivity and a wide linear range.

Mass Spectrometry (MS) Detector: Coupling GC with an MS detector (GC-MS) provides both separation and structural information. As compounds elute from the GC column, they are ionized and their mass spectrum is recorded, allowing for positive identification by comparing the spectrum to a library database. europa.eu

The Kovats retention index (RI) is a standardized measure that helps in identifying compounds by comparing their retention times to those of n-alkane standards. For the isomer 3-ethylheptan-3-ol, a retention index of 853 has been reported on a standard non-polar column. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) Method Development

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used to extract volatile and semi-volatile organic compounds from a sample matrix. jmb.or.kr It is particularly useful for analyzing aroma compounds in complex samples like foods and beverages. compoundchem.com

The method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.

Key parameters in developing an HS-SPME method include:

Fiber Coating: The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For a broad range of volatile compounds including alcohols, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.

Extraction Temperature and Time: Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace. Typical parameters involve equilibrating the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15-25 minutes) followed by exposing the fiber to the headspace for an optimized duration (e.g., 25-30 minutes). academicjournals.org

Sample Modification: The addition of salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which reduces the solubility of organic analytes and promotes their release into the headspace, a phenomenon known as the "salting-out" effect. academicjournals.org

This technique, coupled with GC-MS, provides a highly sensitive and efficient method for the detection and quantification of this compound in various research applications.

Chemometric Approaches in Mixture Analysis (e.g., Linear Discriminant Analysis, Hierarchical Cluster Analysis)

In the comprehensive analysis of complex mixtures containing this compound, particularly in matrices such as fragrances, food products, and environmental samples, chemometric techniques are indispensable for extracting meaningful information from large datasets. rsc.org Techniques like Linear Discriminant Analysis (LDA) and Hierarchical Cluster Analysis (HCA) are powerful statistical tools used to classify and identify patterns in the volatile organic compound (VOC) profiles of these mixtures. nih.govscielo.br

Linear Discriminant Analysis (LDA) is a supervised classification method that aims to find a linear combination of features that best separates two or more classes of objects or events. unimib.it In the context of this compound research, LDA can be employed to differentiate samples based on their origin, quality, or composition. For instance, in the analysis of fragrance profiles, LDA can effectively distinguish between authentic and counterfeit products by analyzing the spectral data obtained from techniques like UV spectroscopy or mass spectrometry. scielo.br The analysis identifies the key variables—in this case, specific volatile compounds or spectral regions—that contribute most to the discrimination between groups. Studies on alcoholic beverages have successfully used LDA to classify samples based on their variety, using aroma compounds as the independent variables. polimi.it This approach allows for the creation of a predictive model that can classify new, unknown samples with a high degree of accuracy. scielo.brpolimi.it

Hierarchical Cluster Analysis (HCA) , on the other hand, is an unsupervised pattern recognition technique that groups samples based on their similarities. nih.gov This method is particularly useful in the exploratory analysis of VOC data to reveal natural groupings or clusters within a dataset without any prior knowledge of the classes. mdpi.com In the study of volatile emissions from biological sources, HCA has been used to classify species based on their VOC profiles. nih.gove-jecoenv.org The process involves calculating the "distance" between samples in a multidimensional space, where each dimension represents a detected volatile compound. The results are typically visualized as a dendrogram, which illustrates the arrangement of the clusters produced. nih.govfrontiersin.org For mixtures containing this compound, HCA could be used to group samples with similar aroma profiles, potentially identifying batches with desirable or undesirable scent characteristics.

The application of these chemometric methods, often in conjunction with powerful analytical techniques like gas chromatography-mass spectrometry (GC-MS), enhances the ability to resolve and interpret complex chemical data. rsc.orgnih.gov For example, chemometrics can help to deconvolve co-eluting peaks in a chromatogram, leading to a more accurate identification and quantification of individual components in a mixture. rsc.org

Method Validation and Quantification Strategies in Chemical Analysis

The accurate quantification of this compound in various matrices is crucial for quality control, research, and regulatory purposes. This requires the development and validation of robust analytical methods. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a commonly employed technique for the analysis of volatile compounds like this compound. mdpi.commyfoodresearch.com High-performance liquid chromatography (HPLC) can also be utilized for the quantification of branched-chain alcohols. nih.gov

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. mdpi.comcore.ac.uk The validation process involves evaluating several key parameters to ensure the reliability and accuracy of the results. These parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comresearchgate.net

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. oup.com A linear response is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, which is generally expected to be greater than 0.99. myfoodresearch.com

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. mdpi.comLimit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.comcore.ac.uk These values are crucial for analyzing trace amounts of this compound. For instance, a study on the quantitative analysis of 2-Ethylhexan-1-ol, a structurally similar compound, reported an LOQ of 0.5 µg/L in surface water. rjptonline.org

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. scielo.br Acceptable recovery values typically range from 80% to 120%. mdpi.comscielo.br

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). oup.comscielo.br Precision can be evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). oup.com

The following table summarizes typical validation parameters for the quantification of alcohols using chromatographic methods, which would be analogous to a validated method for this compound.

ParameterTypical Value/RangeReference
Linearity (R²) > 0.99 myfoodresearch.comoup.com
LOD 0.01% (v/v) for ethanol (B145695) myfoodresearch.com
LOQ 0.03% (v/v) for ethanol myfoodresearch.com
Accuracy (Recovery) 80-120% mdpi.comscielo.br
Precision (RSD) < 10% scielo.bracs.org

Biochemical and Natural Occurrence Investigations of 3 Ethylheptan 1 Ol

Identification in Natural Biological Matrices

3-Ethylheptan-1-ol (CAS No: 3525-25-5) is a branched-chain primary alcohol with the molecular formula C9H20O. guidechem.comnih.gov While not one of the most commonly cited volatile organic compounds (VOCs), investigations into the chemical composition of various natural products have identified its presence, suggesting its formation through biological processes.

The complex biochemical environment of microbial fermentation provides numerous pathways for the formation of higher alcohols, also known as fusel alcohols. These compounds are significant contributors to the aroma and flavor profiles of fermented foods and beverages. researchgate.net

Research has identified a variety of alcohols, including branched-chain types, in numerous fermented products. For instance, studies on Koji, a key ingredient in many Asian fermented foods like soy sauce and rice wine, have revealed a complex volatilome that includes various alcohols. jmb.or.kr While specific identification of this compound is not always the primary focus, the metabolic machinery for producing such branched-chain alcohols exists in fermentative microbes like Saccharomyces cerevisiae and various bacilli. jmb.or.krasm.org The production of higher alcohols in wine is known to be influenced by factors such as grape variety and the specific yeasts used during alcoholic fermentation. pan.olsztyn.pl Similarly, the volatile profile of tequila, produced from agave fermentation, is rich in alcohols like 3-methyl-1-butanol, which are formed during the process where yeast converts sugars into ethanol (B145695) and other flavor-active compounds. acs.org

Table 1: Examples of Fermented Products Containing Branched-Chain Alcohols

Product Key Microorganism(s) Examples of Higher Alcohols Produced Reference(s)
Wine Saccharomyces cerevisiae 3-Methylbutan-1-ol, 2-Methylpropan-1-ol, Hexan-1-ol pan.olsztyn.pl
Tequila Saccharomyces cerevisiae 3-Methyl-1-butanol, Phenylethyl alcohol acs.org
Koji Bacillus amyloliquefaciens, Aspergillus oryzae 2-Ethylhexan-1-ol (B42007), Butane-2,3-diol, Octan-1-ol jmb.or.kr
Yeast Cultures Malassezia species 2-Methylbutan-1-ol, 3-Methylbutan-1-ol, 2-Methylpropan-1-ol mdpi.com

This compound and similar branched-chain alcohols have been detected in extracts from both terrestrial plants and marine algae.

In a study on the floral aroma of the Nacional cocoa variety, 2-ethylhexan-1-ol was identified among 160 volatile organic compounds in roasted beans. frontiersin.org This suggests that the precursor compounds are present in the unfermented bean and are later modified through processes like roasting, or that the compound is generated during the fermentation stage of cocoa processing.

Investigations into marine algae have also revealed the presence of various aliphatic alcohols. A study of the brown alga Cladostephus spongiosus identified a range of volatile compounds, with aliphatic alcohols like hexan-1-ol and octan-1-ol being abundant. researchgate.net Research on other brown algae, Taonia atomaria and Padina pavonica, also found that their volatile profiles contained significant amounts of aliphatic alcohols, with octan-1-ol being a dominant constituent in the headspace of P. pavonica. nih.gov While this compound was not the primary focus, its structural isomer, 2-ethylhexan-1-ol, has been noted in the context of algae. For example, it was found in meat from lambs whose diets were supplemented with marine algae. mdpi.com

Beyond plants and fermentation, this compound and its isomers have been identified in other biological contexts. As mentioned, the meat of lambs fed a diet supplemented with marine algae contained 2-ethylhexan-1-ol, a compound not detected in the control group. mdpi.com This suggests a direct transfer from the diet or a metabolic conversion of algal compounds by the lamb's gut microflora or tissues.

Furthermore, studies on the volatile organic compounds produced by various species of Malassezia, a lipid-dependent yeast found on mammalian skin, have identified a range of alcohols. These yeasts are known to produce compounds like 2-methylbutan-1-ol and 3-methylbutan-1-ol, which are derived from the enzymatic conversion of branched-chain amino acids. mdpi.com This highlights that microorganisms outside of typical food fermentation settings also possess the metabolic pathways to generate branched-chain alcohols.

Biosynthesis Pathways and Enzymatic Transformations Related to Branched Alcohols

The formation of branched-chain alcohols like this compound in biological systems is primarily linked to amino acid and fatty acid metabolism.

Two principal metabolic routes are responsible for the biosynthesis of most higher alcohols.

The most well-characterized mechanism is the Ehrlich pathway , which converts amino acids into their corresponding fusel alcohols. pnas.org This pathway involves a transamination, decarboxylation, and subsequent reduction. For example, branched-chain amino acids like leucine, isoleucine, and valine are converted into isoamyl alcohol, active amyl alcohol, and isobutanol, respectively. asm.org The pathway starts with the conversion of the amino acid to its corresponding α-keto acid. researchgate.net This α-keto acid is then decarboxylated to an aldehyde, which is finally reduced to the alcohol. asm.org While the common branched-chain amino acids lead to C4 and C5 alcohols, the synthesis of a C9 alcohol like this compound would require a more complex or non-standard precursor, potentially derived from extended amino acid or fatty acid synthesis pathways. pnas.org

A second route involves the fatty acid synthesis (FAS) pathway. Typically, FAS uses acetyl-CoA as a primer to produce even-chain fatty acids. However, the use of alternative primers, such as degradation products of branched-chain amino acids or propionyl-CoA, can result in the formation of branched-chain or odd-chain fatty acids. frontiersin.org These fatty acids or their intermediates (acyl-CoAs) can then be reduced to fatty alcohols. Engineering efforts have successfully utilized this principle to produce branched-chain fatty alcohols by providing the necessary branched-chain α-keto acyl-CoA primers for the FAS system. frontiersin.org

Additionally, some pathways for producing specific alcohols involve lipoxygenases and hydroperoxide lyases. For instance, the C8 alcohol, 1-octen-3-ol, is biosynthesized from linoleic acid through the sequential action of these two enzymes. jmb.or.kr

Several key enzyme families are integral to the production and breakdown of branched-chain alcohols.

Branched-Chain Amino Acid Aminotransferases (BCATs): These enzymes catalyze the initial, reversible step of the Ehrlich pathway, transferring the amino group from a branched-chain amino acid to an α-keto acid, producing a new branched-chain α-keto acid (BCKA) and a new amino acid. asm.org In Saccharomyces cerevisiae, two isoforms, Bat1 and Bat2, perform this function. asm.org

α-Keto Acid Decarboxylases (KDCs): These enzymes are responsible for the decarboxylation of the BCKAs to form the corresponding branched-chain aldehydes. researchgate.netasm.org

Alcohol Dehydrogenases (ADHs): This large group of enzymes catalyzes the final reduction step, converting aldehydes to alcohols using a cofactor like NADH or NADPH. wikipedia.orgtaylorandfrancis.com ADHs are ubiquitous and can act on a wide range of primary and secondary alcohols, facilitating both their synthesis and degradation. wikipedia.orgnih.gov

Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL): In certain pathways, such as the formation of 1-octen-3-ol, lipoxygenase first oxidizes a polyunsaturated fatty acid (like linoleic acid) to a hydroperoxide. jmb.or.kr A hydroperoxide lyase then cleaves this intermediate to produce a shorter-chain aldehyde and the corresponding alcohol. jmb.or.kr

The degradation of alcohols is often a reversal of the synthesis pathway, primarily involving alcohol dehydrogenases that oxidize the alcohol to an aldehyde, followed by aldehyde dehydrogenases (ALDHs) that convert the aldehyde to a carboxylic acid. nih.govlibretexts.org

Table 2: Key Enzyme Systems in Branched-Chain Alcohol Metabolism

Enzyme System Function Metabolic Pathway Reference(s)
Branched-Chain Amino Acid Aminotransferase (BCAT) Converts branched-chain amino acids to α-keto acids. Ehrlich Pathway asm.org
α-Keto Acid Decarboxylase (KDC) Decarboxylates α-keto acids to form aldehydes. Ehrlich Pathway researchgate.netasm.org
Alcohol Dehydrogenase (ADH) Interconverts alcohols and aldehydes/ketones. Ehrlich Pathway, General Alcohol Metabolism wikipedia.orgtaylorandfrancis.com
Aldehyde Dehydrogenase (ALDH) Oxidizes aldehydes to carboxylic acids. Alcohol Degradation nih.govlibretexts.org
Lipoxygenase (LOX) Oxidizes fatty acids to hydroperoxides. Fatty Acid Oxidation Pathways jmb.or.kr
Hydroperoxide Lyase (HPL) Cleaves hydroperoxides to form aldehydes/alcohols. Fatty Acid Oxidation Pathways jmb.or.kr

Environmental Fate and Transformation Pathways of 3 Ethylheptan 1 Ol

Abiotic Degradation Processes in the Environment

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as light (photolysis) and water (hydrolysis).

Atmospheric Oxidation Kinetics

Once volatilized into the atmosphere, the primary degradation pathway for 3-Ethylheptan-1-ol is oxidation by photochemically produced hydroxyl (OH) radicals. alberta.cascielo.br The reaction mechanism involves the abstraction of a hydrogen atom from a carbon-hydrogen (C-H) bond, as abstraction from the oxygen-hydrogen (O-H) bond is negligible. scielo.brresearchgate.net

For branched-chain alcohols, H-atom abstraction occurs preferentially at the weakest C-H bond, which is typically a tertiary (C-H) followed by a secondary (C-H) and then a primary (C-H) bond. scielo.br In this compound, the most likely sites for OH radical attack are the secondary carbons in the heptane (B126788) chain and the ethyl group. This initial reaction forms an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions in the atmosphere lead to the formation of aldehydes, ketones, and other oxygenated products. scielo.brresearchgate.net

For the analogue 2-ethylhexan-1-ol (B42007), the rate coefficient for its reaction with OH radicals has been determined, leading to a calculated atmospheric half-life of approximately 1.2 days. alberta.carsc.org Given the structural similarity, the atmospheric lifetime of this compound is expected to be in a similar range, suggesting it does not persist for long periods in the atmosphere. scielo.brresearchgate.netrsc.org The dominant atmospheric loss process is clearly the daytime reaction with the hydroxyl radical. rsc.org

Biodegradation in Environmental Compartments

Biodegradation is the breakdown of organic matter by microorganisms and is a critical pathway for the removal of many organic chemicals from the environment.

Aerobic and Anaerobic Degradation Mechanisms

Data for the closely related compound 2-ethylhexan-1-ol indicates that it is readily biodegradable under aerobic conditions. sibur-int.comarkema.com Studies have shown significant reduction in chemical oxygen demand (COD) and total organic carbon (TOC) in tests simulating wastewater treatment plants. sibur-int.com This suggests that if this compound enters an oxygen-rich environment like a surface water body or an aerobic wastewater treatment facility, it will likely be degraded efficiently by microorganisms. arkema.com

However, under anaerobic (oxygen-deficient) conditions, such as those found in buried sediments or some groundwater, the degradation of branched-chain alcohols is significantly slower. gisera.csiro.auenviro.wiki Studies on 2-ethylhexanol have shown limited removal under anoxic conditions. gisera.csiro.au This is because the initial enzymatic attack on the branched structure, which often requires oxygenases, is hindered in the absence of oxygen. core.ac.uk Therefore, this compound may be more persistent in anaerobic environments.

Microbial Metabolism of Alcohols

The microbial metabolism of primary alcohols like this compound typically begins with their oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. frontiersin.orgfrontiersin.org This process is catalyzed by a variety of alcohol and aldehyde dehydrogenases found in many bacteria and fungi. uniprot.orguniprot.org For example, bacteria of the genus Pseudomonas are well-known for their versatile metabolism and ability to degrade a wide range of alcohols. frontiersin.orguniprot.orgasm.org

For branched-chain alcohols, the metabolic pathway can follow routes similar to those for amino acid or fatty acid degradation. asm.orgfrontiersin.org After conversion to the corresponding carboxylic acid (3-ethylheptanoic acid), the molecule can be further broken down. The ethyl branch can complicate degradation by standard β-oxidation. Microorganisms may employ alternative pathways, such as α-oxidation or ω-oxidation, to metabolize these branched structures. core.ac.uk The resulting smaller molecules, such as acetyl-CoA and propionyl-CoA, can then enter central metabolic pathways like the Krebs cycle to be completely mineralized to carbon dioxide and water. plos.orgmedigraphic.com Some fungi, like Fusarium culmorum, have been shown to degrade 2-ethylhexan-1-ol into smaller compounds like butanol. researchgate.net

Environmental Distribution and Partitioning Behavior

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and partitioning coefficients.

Data for this compound and its analogue 2-ethylhexan-1-ol are presented in the table below. The octanol-water partition coefficient (Log Kₒw or LogP) is a key parameter for assessing a chemical's tendency to partition between water and organic phases, such as lipids in organisms or organic matter in soil.

The calculated XLogP3-AA value for this compound is 3.4. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms and for adsorption to soil and sediment. A Log Kₒw in this range means the compound has a preference for the organic phase over the aqueous phase. For comparison, 2-ethylhexan-1-ol has a measured Log Kₒw of 2.9. arkema.comwikipedia.org

The soil adsorption coefficient (Koc) indicates the tendency of a chemical to bind to soil organic carbon. While a measured Koc for this compound is not available, the value for 2-ethylhexan-1-ol is low, suggesting it is not expected to bind strongly to soil or sediment. arkema.com However, longer-chain alcohols generally show increased adsorption to particulate matter. cleaninginstitute.org

The bioconcentration factor (BCF) relates the concentration of a chemical in an organism to the concentration in the surrounding water. The BCF for 2-ethylhexan-1-ol is low, indicating that bioaccumulation is unlikely to be significant, partly due to its rapid metabolism in organisms. arkema.comagrii.co.uk Given the similar properties, this compound is also expected to have a low bioaccumulation potential.

When released into the environment, this compound will partition between air, water, and soil. Its moderate vapor pressure and limited water solubility suggest it can volatilize from water and soil surfaces into the atmosphere, where it will be degraded. alberta.caatamanchemicals.com In water, it will primarily undergo biodegradation, with some portion partitioning to sediment and aquatic life. gisera.csiro.au

Interactive Data Table: Environmental Fate Parameters

ParameterValue (this compound)Value (2-Ethylhexan-1-ol Analogue)Implication
Log Kₒw / LogP3.4 (Calculated) nih.gov2.9 arkema.comwikipedia.orgModerate tendency to partition into organic matter and lipids.
Water SolubilitySlightly soluble0.9 g/L at 20°C arkema.comLimited persistence in the water column, subject to volatilization and partitioning.
Atmospheric Half-lifeEstimated ~1-2 days~1.2 days (via OH radical reaction) alberta.caRapid degradation in the atmosphere.
BiodegradationExpected to be readily biodegradable (aerobic)Readily biodegradable (aerobic) sibur-int.comarkema.com; Limited (anaerobic) gisera.csiro.auPrimary removal mechanism in water/soil, but persistent in anaerobic conditions.
Bioconcentration Factor (BCF)Not availableLow (~20) carlroth.comLow potential to accumulate in the food chain.
Soil Adsorption Coefficient (Koc)Not availableLow (log Koc = 1.4) arkema.comLow potential for adsorption to soil and sediment.

Volatilization from Aqueous and Soil Phases

Bioaccumulation Potential within Ecological Systems

The bioaccumulation potential of a chemical in an organism can be indicated by its octanol-water partition coefficient (Log K_ow_). A higher Log K_ow_ value suggests a greater tendency for the substance to partition into fatty tissues, indicating a higher potential for bioaccumulation.

For this compound, a computationally estimated XLogP3-AA value, which is an approximation of the Log K_ow_, is 3.4. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms. Substances with a Log K_ow_ between 3 and 4 are often considered to have a potential to bioaccumulate. However, without an experimentally determined Bioconcentration Factor (BCF), the actual extent of bioaccumulation remains unconfirmed. It is also noted that branched-chain alcohols may be more resistant to biodegradation than their linear counterparts, which could influence their persistence and bioaccumulation. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₉H₂₀O nih.gov
Boiling Point 184-186°C ontosight.ai
Density ~0.83 g/cm³ ontosight.ai

| Log K_ow_ (XLogP3-AA) | 3.4 | nih.gov |

Formation and Environmental Fate of Metabolites

There is currently a lack of specific research on the metabolic pathways of this compound in environmental systems. The biodegradation of alcohols typically proceeds via oxidation of the alcohol group to form an aldehyde, which is then further oxidized to a carboxylic acid. These resulting metabolites would then likely enter central metabolic pathways, such as the fatty acid cycle, and be further broken down.

However, the branched structure of this compound may hinder the initial oxidation step, potentially making it more resistant to biodegradation compared to linear alcohols. ontosight.ai The specific metabolites formed and their subsequent environmental fate have not been documented in the available literature. General studies on branched fatty alcohols indicate that while they can be biodegradable, their complex structure may lead to greater environmental persistence. ontosight.ai

Table 2: Compound Names Mentioned in this Article

Compound Name

Applications and Industrial Technological Relevance of 3 Ethylheptan 1 Ol

Role as a Chemical Intermediate in Organic Synthesis

The reactivity of its primary alcohol group makes 3-Ethylheptan-1-ol a versatile building block in the synthesis of more complex molecules. ontosight.ai It can undergo typical alcohol reactions such as esterification and oxidation. ontosight.ai

Synthesis of Precursors for Pharmaceutical Applications

While not a final pharmaceutical product itself, this compound can serve as an intermediate in the synthesis of potential pharmaceutical agents like anesthetics and anti-inflammatory agents. ontosight.ai Its structure is valuable for creating larger, more complex molecules with specific biological activities. Many chiral pharmaceuticals are derived from chiral alcohols, and the synthesis of optically active compounds is a significant area of pharmaceutical development. muni.cz The development of new stereoisomeric drugs often relies on such chiral building blocks. muni.cz Research has also demonstrated that similar branched alcohols can be converted into precursors for antidepressant medications. qut.edu.au

Production of Specialty Chemicals

This compound is used as an intermediate in the creation of other chemicals. europa.eu A significant application is in the synthesis of esters, which can function as plasticizers. google.com For example, a structurally similar alcohol, 2-ethylhexanol, is a key precursor for producing di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer that imparts flexibility to polymers like PVC. smolecule.com Similarly, this compound can be reacted with carboxylic acids to produce esters for various applications. It is also noted as a reactant in the synthesis of complex heterocyclic compounds used in materials science. acs.org

Industrial Applications as a Solvent or Additive

The physical properties of this compound, such as its relatively high boiling point (approximately 184-186°C) and its solubility in organic solvents, make it suitable for use in various industrial formulations. ontosight.aiontosight.ai

Applications in Lubricant Formulations

This compound is utilized in the manufacture of lubricants and greases. europa.euontosight.ai It can be used to fabricate other gamma-branched alcohols for this purpose. epo.org Esters derived from branched-chain alcohols are often used as synthetic lubricant base stocks. These esters can offer good low-temperature fluidity and thermal stability, which are critical properties for lubricants. The branched structure of the alcohol component, such as in this compound, can inhibit crystallization and maintain performance over a wide temperature range.

Research into Fuel Additive Properties

This compound and related compounds are subjects of research for their potential as fuel additives. ontosight.aiontosight.ai Alcohols are known to act as octane (B31449) boosters in gasoline, which helps prevent engine knocking. ontosight.ai Research into octane-boosting additives has explored by-products from the manufacturing of butanol and 2-ethylhexanol, which include various aldehydes that can be reacted to form fuel additives. google.com Derivatives of 2-ethylhexanol, such as its nitrate (B79036) esters, are used as cetane improvers for diesel fuel. smolecule.comatamanchemicals.com

Utilization in Polymer and Material Science

In the realm of polymer and material science, this compound serves as a precursor for specific polymers and materials. ontosight.ai It is mentioned in patents related to internal mold release agents for optical materials, indicating its role in the production of polymers for optical applications. google.com The esterification of branched alcohols like 2-ethylhexanol with acrylic acid produces acrylate (B77674) esters, which are used in the formulation of paints, coatings, and adhesives due to their excellent adhesion and water resistance. smolecule.com The branched structure of this compound can influence the physical properties, such as the glass transition temperature and flexibility, of the resulting polymers.

Interactive Data Table: Properties and Applications of this compound

Property/ApplicationDetails
Molecular Formula C9H20O chemscene.comguidechem.comnist.gov
Boiling Point ~184-186°C ontosight.aiontosight.ai
Role in Synthesis Chemical Intermediate ontosight.aieuropa.eu
Pharmaceutical Precursor Synthesis of anesthetics, anti-inflammatories ontosight.ai
Specialty Chemicals Production of esters for plasticizers google.com
Industrial Use Lubricants, greases, coating products europa.euontosight.ai
Fuel Additive Research Potential octane booster ontosight.aiontosight.ai
Polymer Science Precursor for polymers, mold release agents ontosight.aigoogle.com

As a Plasticizer Precursor in Polymer Manufacturing

Branched-chain alcohols such as this compound serve as crucial precursors in the synthesis of plasticizers, which are additives used to increase the flexibility and durability of polymeric materials like polyvinyl chloride (PVC). The branching in the alcohol's structure inhibits crystallization, which helps in lowering the freezing points and reducing the viscosity of the resulting plasticizer esters.

The primary mechanism of action is through a chemical reaction known as esterification. This compound can be reacted with various acids to form esters that function as plasticizers. A common parallel is the large-scale production of bis(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer, from the reaction of 2-ethylhexanol with phthalic anhydride. smolecule.comatamanchemicals.com Similarly, this compound is identified in patent literature as a chemical precursor, indicating its role in synthesizing compounds for applications including plasticizers. google.comgoogle.com The esters derived from these alcohols are integrated into the polymer matrix, where they disrupt the intermolecular forces between polymer chains, thereby enhancing flexibility.

Role in Resins and Coatings Development

In the formulation of resins and coatings, this compound and similar high-boiling point alcohols are valued for their properties as solvents and reactive intermediates. Due to its slow evaporation rate and low volatility, it can be used as a solvent that improves the flow and gloss of baking enamels. thegoodscentscompany.com It also functions as a dispersing agent for pigment pastes, ensuring uniform distribution of color in the final coating. thegoodscentscompany.com

Furthermore, this compound can act as a reactive diluent in epoxy resin systems. By reacting with compounds like epichlorohydrin, it can form glycidyl (B131873) ethers. atamanchemicals.com These ethers are incorporated into the epoxy formulation to reduce viscosity, making the resin easier to process and apply, while also becoming part of the final cured polymer network. This application is critical in the manufacturing of various coatings, adhesives, and sealants. atamanchemicals.com

Flavor and Fragrance Research as an Ingredient Component

Specific research studies have detected this compound in tequila and oat bran, highlighting its role as a component of their characteristic sensory profiles. In a critical review of tequila's flavor chemistry, 3-Ethylhexan-1-ol (a synonym) was identified as one of the many volatile compounds contributing to its complex aroma. acs.org Similarly, a study on oat bran found that 2-ethylhexan-1-ol (B42007) was a key volatile compound, with its concentration being higher in steamed oat bran compared to other processing methods. mdpi.com

Table 1: Detection of this compound in Food Products

ProductStudy FocusFindings
TequilaFlavor ChemistryIdentified as a volatile component contributing to the overall flavor profile. acs.org
Oat BranVolatile Composition after PretreatmentIdentified as a key volatile compound, with content varying based on heat treatment methods. mdpi.com

Diverse Applications in Chemical and Material Industries

Beyond its specific roles in polymers and coatings, this compound has broader applications as a chemical intermediate and additive in various material industries. Its properties make it suitable for use in the formulation of lubricants and greases, where it can help to reduce viscosity and lower freezing points. ontosight.aieuropa.eu The European Chemicals Agency (ECHA) notes that substances in this chemical family are used in lubricants, greases, and hydraulic fluids. europa.eu

The compound also serves as an intermediate in the synthesis of other chemicals. ontosight.aieuropa.eu This includes its use in the production of specialty esters for various purposes and as a precursor for additives in fuels. ontosight.ai For example, the related alcohol, 2-ethylhexanol, is reacted with nitric acid to produce nitrate esters that act as cetane number improvers in diesel fuel. smolecule.comatamanchemicals.com

Computational and Theoretical Chemistry Studies of 3 Ethylheptan 1 Ol

Molecular Modeling and Structural Optimizations

Molecular modeling of 3-Ethylheptan-1-ol involves the use of computational techniques to represent and manipulate its three-dimensional structure. A primary goal of molecular modeling is to determine the most stable conformations of the molecule, which are the low-energy arrangements of its atoms in space. Due to the presence of a flexible seven-carbon chain with an ethyl branch, this compound can adopt numerous conformations.

The structural optimization of this compound can also be achieved using force fields, which are sets of parameters that describe the potential energy of a system of atoms. Commonly used force fields for organic molecules include the Generalized Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS). These force fields allow for the rapid calculation of molecular geometries and energies, making them suitable for studying large systems or for performing initial conformational searches.

Quantum Chemical Calculations (e.g., Density Functional Theory applications)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to methods based on classical mechanics. DFT methods are widely used to investigate the properties of molecules, including their geometry, electronic distribution, and reactivity.

Electronic Structure and Reactivity Descriptors

DFT calculations can be used to determine the electronic structure of this compound, providing information about the distribution of electrons within the molecule. Key parameters that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be derived from the electronic structure. These descriptors help in predicting the sites within the molecule that are most likely to be involved in chemical reactions. For instance, the location of the HOMO can indicate regions susceptible to electrophilic attack, while the LUMO can highlight sites for nucleophilic attack. Studies on isomers of other functionalized organic molecules have shown that the position of functional groups significantly influences the electronic properties and reactivity. researchgate.netacs.org

Spectroscopic Property Predictions

Quantum chemical calculations are also instrumental in predicting the spectroscopic properties of molecules. For this compound, DFT can be used to calculate its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated spectrum with experimental data, it is possible to confirm the molecular structure and assign specific vibrational modes to different parts of the molecule. Theoretical studies on n-octanol have demonstrated the utility of DFT in elucidating intermolecular hydrogen bonding properties through spectroscopic analysis. mdpi.com

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using DFT calculations. These predictions are valuable for interpreting experimental NMR spectra and for assigning signals to specific carbon and hydrogen atoms within the this compound structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical approaches that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. These models are built on the principle that the properties of a chemical are determined by its molecular structure.

Development of Predictive Models for Chemical Behavior

For aliphatic alcohols like this compound, QSPR models can be developed to predict a wide range of properties, including boiling point, water solubility, and partitioning coefficients. researchgate.net These models typically use molecular descriptors, which are numerical values that encode structural information. Topological indices, which are derived from the graph representation of a molecule, are a common type of descriptor used in QSPR studies of alcohols. nih.govbas.bg

The development of a QSPR model involves selecting a set of molecules with known properties, calculating a variety of molecular descriptors for each molecule, and then using statistical methods to find a mathematical equation that relates the descriptors to the property of interest. The predictive power of the resulting model is then tested on a separate set of molecules that were not used in the model development.

Application of Machine Learning (e.g., Multiple Linear Regression) in Chemical Research

Machine learning techniques are increasingly being used to develop more sophisticated and accurate QSAR/QSPR models. Multiple Linear Regression (MLR) is a widely used machine learning algorithm in this context. researchgate.net In an MLR model, a linear relationship is established between a dependent variable (the property or activity being predicted) and a set of independent variables (the molecular descriptors).

For a series of aliphatic alcohols, an MLR-based QSPR model could be developed to predict a property like the octanol-water partition coefficient (logP). The model would take the form of an equation where logP is a linear combination of several molecular descriptors. The coefficients in the equation are determined by fitting the model to a training set of data. The quality of the model is assessed by its ability to accurately predict the logP values for a test set of alcohols. Recent studies have demonstrated the successful application of MLR and other machine learning algorithms in predicting various properties of alcohols and other organic compounds. cureusjournals.comijarsct.co.insagescience.org

Conformational Analysis and Energetic Profiles

Rotational Barriers and Torsional Strain

Rotation around a C-C single bond is not entirely free but is hindered by a small energy barrier due to torsional strain—a weak repulsive interaction between adjacent bonds. ncert.nic.in This leads to distinct low-energy (staggered) and high-energy (eclipsed) conformations. The energy difference between these states is the rotational barrier. For a simple alkane like ethane, this barrier is approximately 2.9 kcal/mol. psu.edu

In this compound, similar rotational barriers exist for each C-C bond. The rotation around the central C-C bonds in the n-alkane chain, such as in butane, gives rise to different staggered conformers: anti (or trans), where the substituents are furthest apart (180° dihedral angle), and gauche, where they are closer (±60° dihedral angle). The anti conformer is generally more stable than the gauche conformer due to reduced steric hindrance. psu.edu

Energetics of Key Dihedral Angles

The energetic profile of this compound is a composite of the potential energies associated with rotation around several key dihedral angles. The most significant of these are:

ω1 (C-C-C-C) : Rotation within the main heptane (B126788) chain.

ω2 (C-C-C-C2H5) : Rotation of the ethyl group relative to the main chain.

ω3 (C-C-CH2-OH) : Rotation around the bond connecting the hydroxymethyl group to the chiral center.

ω4 (C-CH2-O-H) : Rotation of the terminal hydroxyl hydrogen.

Theoretical calculations on simpler alcohols like ethanol (B145695) show that the energy difference between its trans and gauche conformers (related to the H-O-C-C dihedral angle) is very small. nih.govacs.org The barrier for trans-gauche isomerization in ethanol is found to be around 377-472 cm⁻¹ (approximately 1.08-1.35 kcal/mol). acs.org This suggests that for this compound, the orientation of the hydroxyl group also contributes multiple low-energy conformers that are close in energy and can easily interconvert at room temperature.

The following tables provide typical energetic values derived from computational studies of foundational molecules that serve as models for the bond rotations in this compound.

Table 1: Typical Rotational Energy Barriers in Alkanes and Alcohols
Molecule/FragmentRotation TypeBarrier (kcal/mol)Source Molecule
-CH2-CH2-Staggered to Eclipsed~2.9 - 3.4Ethane/Butane
-CH2-OHTrans to Gauche~1.1 - 1.4Ethanol
Table 2: Relative Energies of Staggered Alkane Conformers
ConformerDihedral AngleRelative Energy (kcal/mol)Source Molecule
Anti~180°0 (most stable)Butane
Gauche~60°~0.9Butane

These tables present generalized data from foundational molecules to illustrate the energetic principles governing the conformational landscape of this compound. Specific values for this compound would require dedicated computational studies.

Q & A

Basic: What experimental protocols are recommended for synthesizing 3-Ethylheptan-1-ol with high purity?

Methodological Answer:
Synthesis of this compound requires precise control of reaction conditions (e.g., Grignard reagent alkylation or hydroboration-oxidation). Key steps include:

  • Purification : Distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) to isolate the alcohol from byproducts.
  • Characterization : Confirm purity via gas chromatography (GC) with flame ionization detection (FID) and compare retention indices to standards.
  • Documentation : Report detailed procedures, including solvent selection, catalyst loading, and spectral data (IR, NMR) in the main text or supplementary materials to ensure reproducibility .

Basic: How can researchers differentiate this compound from structural isomers using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : The unique splitting pattern of the hydroxyl-bearing carbon (δ 1.5–2.0 ppm, quintet) and ethyl branch (δ 0.8–1.2 ppm, triplet) distinguishes it from linear isomers.
    • ¹³C NMR : The quaternary carbon at the branching point (δ 35–40 ppm) is a key identifier.
  • Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 130 [M⁺–H₂O]) confirm molecular weight and branching .

Advanced: How should researchers address contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer:
Contradictions often arise from variations in experimental conditions (temperature, solvent purity). To resolve discrepancies:

Replicate Studies : Perform solubility tests under standardized conditions (e.g., 25°C, HPLC-grade solvents).

Data Normalization : Adjust for temperature and solvent polarity using Hansen solubility parameters.

Statistical Analysis : Apply ANOVA to assess variability between datasets and identify outliers .

Contextualize Findings : Compare results with structurally similar alcohols (e.g., 3-methyloctan-1-ol) to identify trends .

Advanced: What strategies are effective for analyzing the steric and electronic effects of the ethyl branch in this compound during catalytic oxidation?

Methodological Answer:

  • Computational Modeling : Use density functional theory (DFT) to map electron density around the hydroxyl group and predict reactivity.
  • Kinetic Studies : Measure reaction rates under varying conditions (e.g., TEMPO/NaOCl oxidation) to quantify steric hindrance.
  • Comparative Analysis : Contrast with linear analogs (e.g., heptan-1-ol) to isolate branch-specific effects. Publish full datasets (rate constants, activation energies) in supplementary materials .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ≈ 0.1 mmHg at 20°C).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize acidic or basic residues before disposal, adhering to institutional guidelines .

Advanced: How can researchers design a study to investigate the environmental persistence of this compound in aquatic systems?

Methodological Answer:

  • Microcosm Experiments : Simulate natural water bodies with controlled pH, temperature, and microbial communities.
  • Analytical Monitoring : Use liquid-liquid extraction followed by GC-MS to track degradation products (e.g., ketones or carboxylic acids).
  • QSAR Modeling : Predict biodegradation pathways using quantitative structure-activity relationship models validated with experimental data .

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